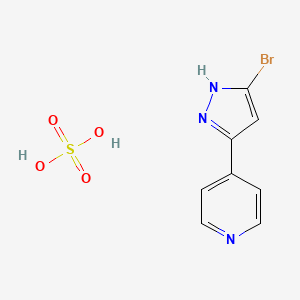

4-(5-bromo-1H-pyrazol-3-yl)pyridine,sulfuricacid

Description

4-(5-Bromo-1H-pyrazol-3-yl)pyridine,sulfuric acid is a heterocyclic compound featuring a pyridine ring linked to a 5-bromo-substituted pyrazole moiety, likely forming a salt or adduct with sulfuric acid.

Properties

IUPAC Name |

4-(5-bromo-1H-pyrazol-3-yl)pyridine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3.H2O4S/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;1-5(2,3)4/h1-5H,(H,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWPOLDDDAWBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)Br.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260933-15-9 | |

| Record name | 4-(5-bromo-1H-pyrazol-3-yl)pyridine; sulfuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine typically involves the reaction of 5-bromo-1H-pyrazole with pyridine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the brominated pyrazole is reacted with a pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of sulfuric acid in the process helps in maintaining the acidity required for the reaction and also acts as a dehydrating agent.

Chemical Reactions Analysis

Halogen Substitution Reactions

The bromine atom at the 5-position of the pyrazole ring undergoes nucleophilic substitution, enabling further derivatization.

-

Key Mechanism : Iodination proceeds via base-assisted deprotonation of the pyrazole NH, followed by electrophilic aromatic substitution (EAS) with iodine .

Cross-Coupling Reactions

The bromine or iodine substituent facilitates transition-metal-catalyzed coupling to form biaryl or sulfonamide-linked derivatives.

Table 2: Copper-Catalyzed Coupling with Sulfonamides

-

Key Findings :

Functionalization of the Pyridine Ring

The pyridine moiety participates in acid-base reactions and coordination chemistry due to its lone electron pair.

-

Structural Insight : The pyridine ring’s electron-withdrawing nature directs electrophilic substitution to the pyrazole ring .

Oxidation and Reduction

Limited data exists for redox reactions, but theoretical pathways include:

-

Oxidation : KMnO₄/H₂O₂ to form pyridine N-oxide derivatives.

-

Reduction : NaBH₄/LiAlH₄ for partial saturation of the pyrazole ring (not experimentally documented in provided sources).

Mechanistic Insights

Scientific Research Applications

Allosteric Modulation

Research indicates that pyrazole-pyridine derivatives, including 4-(5-bromo-1H-pyrazol-3-yl)pyridine, function as allosteric modulators of the M4 muscarinic acetylcholine receptor. This receptor is implicated in several neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of this receptor can potentially lead to therapeutic effects by enhancing cholinergic signaling without the side effects associated with direct agonists .

Antimicrobial Properties

Compounds containing pyrazole structures have been extensively studied for their antimicrobial activities . For instance, derivatives of pyrazole have shown effectiveness against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the pyridine moiety enhances the antimicrobial efficacy, making these compounds promising candidates for developing new antibiotics .

Antimicrobial Activity Case Studies

| Compound | Activity | Target Organisms | Reference |

|---|---|---|---|

| 4-(5-bromo-1H-pyrazol-3-yl)pyridine | Moderate to High | MRSA, Pseudomonas aeruginosa | |

| Pyrazole-Pyridine Derivatives | Effective | Gram-positive and Gram-negative bacteria |

Treatment of Neurological Disorders

The allosteric modulation of M4 receptors by pyrazole-pyridine compounds suggests their potential use in treating various neurological conditions. These include:

Mechanism of Action

The mechanism of action of 4-(5-bromo-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can interact with multiple biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related pyrazole-pyridine hybrids and sulfonic/sulfuric acid derivatives, emphasizing structural motifs, physicochemical properties, and synthesis methodologies.

Pyrazole-Pyridine Benzenesulfonamides

Example Compound : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17, )

- Structure : A pyrazole-pyridine core modified with a benzenesulfonamide group, bromine, and a tetrahydroindole substituent.

- Key Data :

Comparison :

- The target compound replaces the benzenesulfonamide group with a sulfuric acid moiety, likely altering solubility and acidity.

Pyridine-3-Sulfonamide Derivatives

Example Compound: 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides ()

Comparison :

- The sulfuric acid component in the target compound may confer stronger acidity compared to sulfonamides, influencing binding interactions in biological systems.

- Structural simplicity (lacking triazole groups) could simplify synthetic pathways but reduce diversity in pharmacological applications.

Piperazinyl-Pyridine Sulfonic Acid Derivatives

Example Compound : 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid (CAS 1352502-05-6, )

Comparison :

- Sulfuric acid’s higher acidity (vs. sulfonic acid) may improve solubility in polar solvents.

Comparison :

- If the target compound is a sulfuric acid salt, its synthesis may involve analogous acid-mediated steps, though purification challenges (e.g., hygroscopicity) could arise.

Research Implications and Gaps

- Structural Characterization : The exact coordination of sulfuric acid in the target compound requires crystallographic validation (e.g., via SHELX refinement ).

- Biological Activity : Pyrazole-pyridine hybrids often exhibit antimicrobial or kinase-inhibitory properties; sulfuric acid’s role in modulating these activities remains unexplored .

- Synthetic Optimization : ’s nitration methodology could be adapted for brominated analogs, though halogen stability under acidic conditions must be verified .

Biological Activity

The compound 4-(5-bromo-1H-pyrazol-3-yl)pyridine is a derivative of pyrazole, a class of compounds recognized for their diverse biological activities and medicinal properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₆BrN₃

- Molecular Weight : 224.06 g/mol

- CAS Number : 166196-54-9

Biological Activities

Pyrazole derivatives, including 4-(5-bromo-1H-pyrazol-3-yl)pyridine, exhibit a wide range of biological activities:

-

Anticancer Activity :

- Pyrazole derivatives have shown promising results in inhibiting cancer cell growth. For instance, compounds similar to 4-(5-bromo-1H-pyrazol-3-yl)pyridine have been reported to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism, leading to reduced lactate production and inhibited glycolysis in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673) .

- Antimicrobial Properties :

-

Neuropharmacological Effects :

- Compounds in this class have been investigated for their potential as allosteric modulators of muscarinic acetylcholine receptors, which are implicated in neurological disorders such as schizophrenia and dementia . These compounds can enhance the binding affinity of acetylcholine at these receptors, suggesting therapeutic potential in cognitive enhancement.

The biological activity of 4-(5-bromo-1H-pyrazol-3-yl)pyridine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth and proliferation .

- Receptor Modulation : As an allosteric modulator, it enhances the efficacy of neurotransmitters at their respective receptors, which may lead to improved cognitive functions .

Case Study 1: Anticancer Activity

In a study focusing on pyrazole-based inhibitors of LDH, lead compounds exhibited low nanomolar inhibition of both LDHA and LDHB enzymes. These compounds were tested in vitro against various cancer cell lines, demonstrating significant reductions in lactate production and cell viability .

Case Study 2: Neuropharmacological Potential

Another investigation into the allosteric modulation of M4 muscarinic receptors revealed that pyrazole derivatives could significantly shift the concentration-response curve for acetylcholine, indicating their potential use in treating cognitive impairments associated with neurological disorders .

Comparative Analysis of Pyrazole Derivatives

Q & A

Q. What are established synthetic routes for 4-(5-bromo-1H-pyrazol-3-yl)pyridine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) under nitrogen atmosphere. For example, brominated pyrazole derivatives (e.g., 5-bromo-1H-pyrazole) can react with pyridinylboronic acids in toluene with aqueous potassium carbonate. Reflux for 12 hours followed by column chromatography (petroleum ether/ethyl acetate, 3:1 v/v) yields purified product .

Q. How is column chromatography optimized for purifying this compound?

Silica gel column chromatography with a 3:1 petroleum ether/ethyl acetate eluent effectively separates impurities. Monitoring via TLC and adjusting solvent polarity based on compound polarity (e.g., Rf ~0.5) ensures high purity (>95%). Post-synthesis, recrystallization via solvent evaporation in dichloromethane/hexane mixtures produces diffraction-quality crystals .

Q. Which spectroscopic methods validate the compound’s structural integrity?

- IR spectroscopy : Confirms functional groups (e.g., pyrazole C-N stretching at ~1550 cm⁻¹, pyridine ring vibrations).

- Mass spectrometry : Verifies molecular weight (e.g., ESI-MS m/z 250 [M+H]⁺ for C₈H₆BrN₃).

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridine aromatic protons at δ 8.5–7.5 ppm) .

Q. What solvents and reaction conditions are critical for bromination of pyrazole intermediates?

Bromination typically uses N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C. Stoichiometric control (1.1 eq NBS) minimizes over-bromination. Reaction progress is monitored via GC-MS or TLC .

Q. How is sulfuric acid utilized in derivative synthesis?

Sulfuric acid acts as a Brønsted acid catalyst in nitration reactions. For example, nitrating 4-(4-halophenyl)pyridine derivatives with HNO₃/H₂SO₄ generates nitro intermediates at the meta position (e.g., 4-(4-chloro-3-nitrophenyl)pyridine) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of 4-(5-bromo-1H-pyrazol-3-yl)pyridine?

X-ray diffraction reveals C–H⋯π interactions (d = 2.74 Å) between pyridine H and adjacent pyrazole rings, forming centrosymmetric dimers. Weak π-π stacking (d = 3.61 Å) extends these into 1D chains. SHELXL refinement (R factor <0.05) and displacement parameter analysis validate anisotropic thermal motion .

Q. What crystallographic software is recommended for structural refinement?

Q. How to resolve contradictions in hydrogen-bond geometry during refinement?

Discrepancies in H-bond distances (e.g., C–H⋯Cg) are resolved by:

- Re-examining electron density maps for misplaced H atoms.

- Applying restraints (e.g., DFIX in SHELXL) to maintain chemically plausible geometries. Cross-validation with Hirshfeld surface analysis ensures accuracy .

Q. What methodologies assess bioactivity in pyrazole-pyridine hybrids?

- Analgesic/anti-inflammatory assays : Oral administration in rodent models (e.g., carrageenan-induced paw edema) with dose-dependent comparisons to indomethacin.

- Ulcerogenicity : Intraperitoneal dosing followed by gastric lesion scoring.

- In vitro enzyme inhibition : COX-2 selectivity via fluorometric assays .

Q. How to design mechanistic studies for nitration reactions involving sulfuric acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.